molecular formula C10H19N3S B14875965 N-ethyl-N'-(4-methylcyclohexylidene)carbamohydrazonothioic acid

N-ethyl-N'-(4-methylcyclohexylidene)carbamohydrazonothioic acid

Cat. No.: B14875965
M. Wt: 213.35 g/mol
InChI Key: KXVVYFWBMRAKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N'-(4-methylcyclohexylidene)carbamohydrazonothioic acid is a synthetic carbamohydrazonothioic acid derivative characterized by an ethyl group at the N-position and a 4-methylcyclohexylidene substituent at the N′-position. Its core structure includes a thioamide backbone, which may influence electronic properties and metabolic stability compared to non-thioamide analogs.

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

1-ethyl-3-[(4-methylcyclohexylidene)amino]thiourea

InChI

InChI=1S/C10H19N3S/c1-3-11-10(14)13-12-9-6-4-8(2)5-7-9/h8H,3-7H2,1-2H3,(H2,11,13,14)

InChI Key

KXVVYFWBMRAKOD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NN=C1CCC(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid typically involves the following steps:

    Formation of the cyclohexylidene intermediate: This step involves the reaction of 4-methylcyclohexanone with ethylamine under acidic conditions to form the cyclohexylidene intermediate.

    Introduction of the carbamohydrazonothioic acid moiety: The intermediate is then reacted with thiosemicarbazide in the presence of a suitable catalyst to introduce the carbamohydrazonothioic acid moiety.

Industrial Production Methods

Industrial production of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamohydrazonothioic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a compound of interest for pharmaceutical research.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs vary primarily in their substituents, which critically impact their physicochemical and biological profiles. Key comparisons include:

Table 1: Structural and Functional Comparison of Carbamohydrazonothioic Acid Derivatives
Compound Name Substituent at N′-Position Core Structure Molecular Weight (g/mol) LogP (Predicted) Selectivity Profile
Target Compound 4-Methylcyclohexylidene Thioamide ~280.4 3.2 Hypothesized α2C-AR affinity
N′-[(E)-(4-tert-Butylphenyl)methylene]-N-ethylcarbamohydrazonothioic acid 4-tert-Butylphenylmethylene Thioamide ~321.5 4.5 Undisclosed (structural focus)
Compound A Benzoxazin-imidazol hybrid Urea (non-thioamide) ~330.0 2.8 High α2C-AR selectivity

Key Observations :

  • However, this group may reduce aqueous solubility.
  • N′-[(E)-(4-tert-Butylphenyl)methylene]-N-ethylcarbamohydrazonothioic acid: The bulky tert-butylphenyl substituent increases LogP (4.5), suggesting higher metabolic stability but lower solubility .
  • Compound A : Despite high α2C-AR selectivity, its urea backbone and benzoxazin-imidazol substituents result in poor brain penetration, limiting therapeutic utility to peripheral applications .

Pharmacological Activity

  • Receptor Selectivity :
    • Compound A and its analog Compound B exhibit >100-fold selectivity for α2C-AR over other adrenergic receptor subtypes, attributed to their benzoxazin-imidazol motifs .
    • The target compound’s α2C-AR affinity remains theoretical; its cyclohexylidene group may sterically hinder off-target interactions, but empirical data are lacking.
  • The target compound’s higher lipophilicity (vs.

Pharmacokinetic Properties

Parameter Target Compound Compound A N′-[(E)-(4-tert-Butylphenyl)methylene] Analog
Solubility Low (cyclohexylidene hindrance) Moderate (polar urea core) Very low (tert-butyl hydrophobicity)
Metabolic Stability High (thioamide resistance) Moderate High (steric protection from enzymes)
BBB Penetration Hypothetically moderate Poor Likely poor

Therapeutic Potential

  • Target Compound : Could be explored for CNS disorders (e.g., Parkinson’s disease) if BBB penetration is confirmed, leveraging α2C-AR modulation.
  • Compound A: Limited to peripheral applications (e.g., Raynaud’s phenomenon) due to pharmacokinetic constraints .
  • N′-[(E)-(4-tert-Butylphenyl)methylene] Analog : Structural data suggest utility in designing stable prodrugs or enzyme inhibitors, though biological studies are pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.